molecular formula C10H14FN B8588346 2-Fluoro-5-neopentylpyridine

2-Fluoro-5-neopentylpyridine

Cat. No. B8588346
M. Wt: 167.22 g/mol
InChI Key: QBGYCAFIOIUMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

To a stirred, cooled (−78° C.) solution of (1s,5s)-9-methoxy-9-bora-bicyclo[3.3.1]nonane (260 ml, 260 mmol) in THF (200 ml) was added neopentylmagnesium chloride (260 ml, 260 mmol) drop-wise. The mixture slowly warmed to RT and stirred for 3 h. The white solid was filtered off and washed thoroughly with pentane. The filtrate was concentrated to give the light yellow oil. This residue was diluted with p-dioxane (300 ml) and to this was added 5-bromo-2-fluoropyridine (35.20 g, 200 mmol), (Ph3P)4Pd (9.7 g, 8.4 mmol), and 5 N NaOH (168 ml, 838 mmol). The resulting reaction mixture was heated at 95° C. in 16 h. The mixture was cooled and added 5 N HCl (168 ml) and the reaction was stirred for 1 h and extracted with ether (3×). The organic layers were washed with brine, dried over MgSO4, concentrated and purified by ISCO (5% EtOAc/Hexanes) to give the light yellow oil. MS (m+1): 168.2.
[Compound]
Name
(1s,5s)-9-methoxy-9-bora-bicyclo[3.3.1]nonane
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
35.2 g
Type
reactant
Reaction Step Three
Name
Quantity
168 mL
Type
reactant
Reaction Step Three
Quantity
9.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
168 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[C:2]([CH3:5])([CH3:4])[CH3:3].Br[C:9]1[CH:10]=[CH:11][C:12]([F:15])=[N:13][CH:14]=1.[OH-].[Na+].Cl>C1COCC1.O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:14][N:13]=1 |f:2.3,^1:33,35,54,73|

Inputs

Step One
Name
(1s,5s)-9-methoxy-9-bora-bicyclo[3.3.1]nonane
Quantity
260 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
C(C(C)(C)C)[Mg]Cl
Step Three
Name
Quantity
35.2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
168 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
168 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed thoroughly with pentane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the light yellow oil
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 95° C. in 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by ISCO (5% EtOAc/Hexanes)
CUSTOM
Type
CUSTOM
Details
to give the light yellow oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=NC=C(C=C1)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.